Enhanced Lipophilicity (XLogP3) of 4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine Relative to 4-Chloro-1-phenylphthalazine as a Predictor of Membrane Permeability
The computed XLogP3 of the target compound is 4.6, as reported in PubChem, compared to 3.7 for the closest non-fluorinated analog, 4-chloro-1-phenylphthalazine (CAS 10132-01-1) [1]. This represents a ΔXLogP3 of +0.9 log units, translating to an approximately 8-fold increase in predicted octanol-water partition coefficient, a magnitude of difference that can shift a compound from a suboptimal to an acceptable range for passive membrane permeability in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | 4-Chloro-1-phenylphthalazine (CAS 10132-01-1), XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = +0.9 (~8-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Procurement of the correct analog ensures the lipophilicity window required for membrane permeability assays is maintained, whereas the non-fluorinated analog may fall below effective permeability thresholds.
- [1] PubChem XLogP3 values: CID 9506840 (4.6) vs. CID 841676 (3.7). National Center for Biotechnology Information. View Source
